molecular formula C24H30N2O2 B11711366 4-butyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide

4-butyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide

Cat. No.: B11711366
M. Wt: 378.5 g/mol
InChI Key: DWPZWOOMJMMJJO-UHFFFAOYSA-N
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Description

4-butyl-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide is a complex organic compound that belongs to the class of hydrazides. Hydrazides are known for their diverse biological activities and are widely used in various fields of chemistry and biology. This compound, in particular, has a unique structure that combines a butyl group, a phenylcyclohexyl group, and a benzohydrazide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide typically involves the condensation of 4-butylbenzoic acid with 4-phenylcyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with hydrazine hydrate to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzohydrazide moiety.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted benzohydrazide derivatives.

Scientific Research Applications

4-butyl-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butyl-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 4-tert-butyl-N’-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide

Uniqueness

4-butyl-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

4-butyl-N'-(4-phenylcyclohexanecarbonyl)benzohydrazide

InChI

InChI=1S/C24H30N2O2/c1-2-3-7-18-10-12-21(13-11-18)23(27)25-26-24(28)22-16-14-20(15-17-22)19-8-5-4-6-9-19/h4-6,8-13,20,22H,2-3,7,14-17H2,1H3,(H,25,27)(H,26,28)

InChI Key

DWPZWOOMJMMJJO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NNC(=O)C2CCC(CC2)C3=CC=CC=C3

Origin of Product

United States

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